N-(2-methoxyphenyl)-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide
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Overview
Description
N-(2-methoxyphenyl)-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of methoxyphenyl, methylphenyl, and oxadiazole groups, which contribute to its distinct chemical behavior and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the oxadiazole ring, which is then coupled with the methoxyphenyl and methylphenyl groups through a series of nucleophilic substitution and condensation reactions. Common reagents used in these reactions include acetic anhydride, hydrazine hydrate, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and continuous monitoring of the reaction progress. The scalability of the synthesis process is crucial for industrial applications, and methods such as flow chemistry may be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxadiazole ring.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Catalysts: Palladium on carbon (Pd/C), platinum (Pt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the aromatic rings, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-(2-methoxyphenyl)-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide
- N-(2-methoxyphenyl)-2-{2-[3-(3-phenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide
Uniqueness
N-(2-methoxyphenyl)-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-16-8-7-9-17(14-16)23-26-24(31-27-23)18-10-3-5-12-20(18)30-15-22(28)25-19-11-4-6-13-21(19)29-2/h3-14H,15H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTFFBKIKWDIRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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